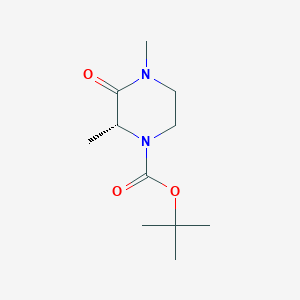
tert-butyl (R)-2,4-dimethyl-3-oxopiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ®-2,4-dimethyl-3-oxopiperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl ®-2,4-dimethyl-3-oxopiperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with ®-2,4-dimethyl-3-oxopiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of tert-butyl ®-2,4-dimethyl-3-oxopiperazine-1-carboxylate may involve continuous flow processes to ensure consistent quality and yield. The use of flow microreactor systems has been reported to enhance the efficiency and scalability of the synthesis .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl ®-2,4-dimethyl-3-oxopiperazine-1-carboxylate can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: tert-Butyl ®-2,4-dimethyl-3-oxopiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of piperazine derivatives on various biological pathways. It serves as a model compound for understanding the interactions of piperazine-based drugs with biological targets .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) drugs .
Industry: In the industrial sector, tert-butyl ®-2,4-dimethyl-3-oxopiperazine-1-carboxylate is used in the production of polymers and as a stabilizer in various chemical processes .
作用機序
The mechanism of action of tert-butyl ®-2,4-dimethyl-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors in the CNS, modulating their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its targets .
類似化合物との比較
- tert-Butyl 4-[(E)-2-(2,4-dimethylphenyl)hydrazinylidene]-3-oxobutanoate
- tert-Butyl 4-[(E)-2-(2,4-dimethylphenyl)hydrazinylidene]-3-oxopentanoate
Comparison: tert-Butyl ®-2,4-dimethyl-3-oxopiperazine-1-carboxylate is unique due to its specific piperazine ring structure, which provides distinct biological activity compared to other tert-butyl derivatives. The presence of the piperazine ring allows for interactions with a different set of biological targets, making it a versatile compound in medicinal chemistry .
特性
分子式 |
C11H20N2O3 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
tert-butyl (2R)-2,4-dimethyl-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-8-9(14)12(5)6-7-13(8)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3/t8-/m1/s1 |
InChIキー |
LIHLBMDKRWLUAP-MRVPVSSYSA-N |
異性体SMILES |
C[C@@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)C |
正規SMILES |
CC1C(=O)N(CCN1C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


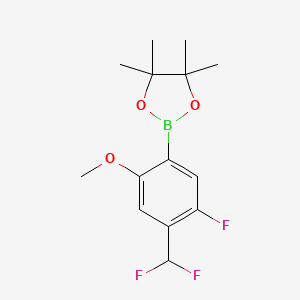

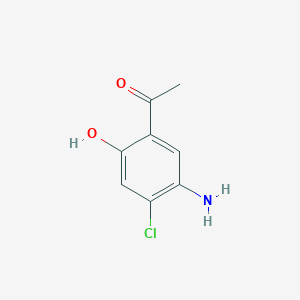
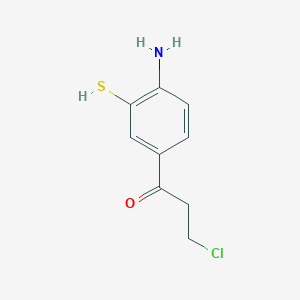
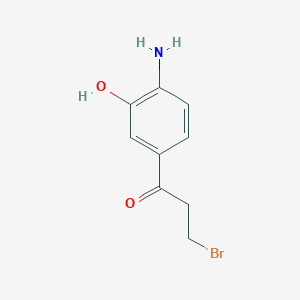
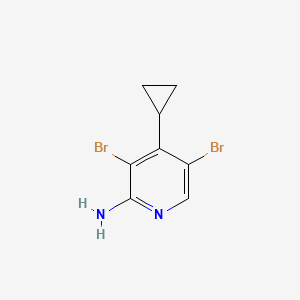

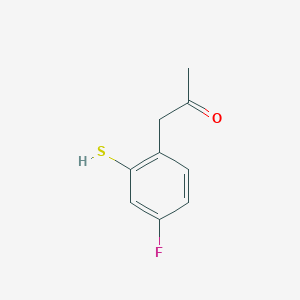
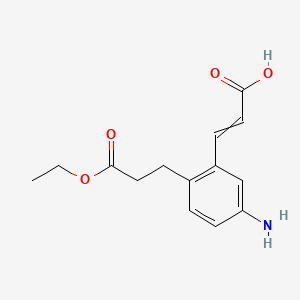
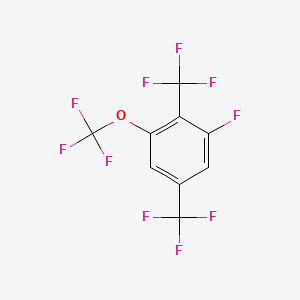

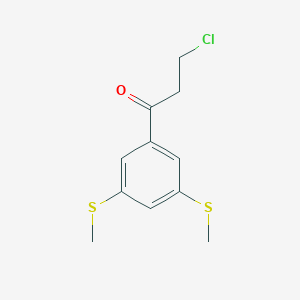
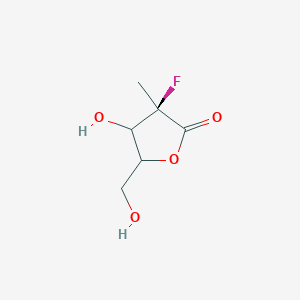
![2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14057407.png)
